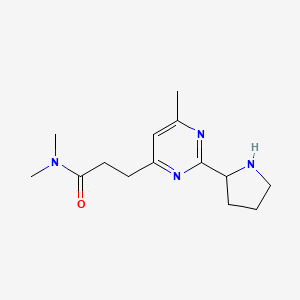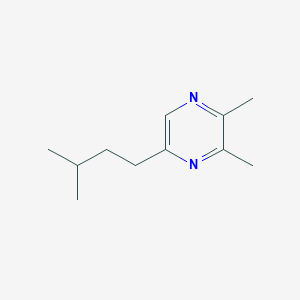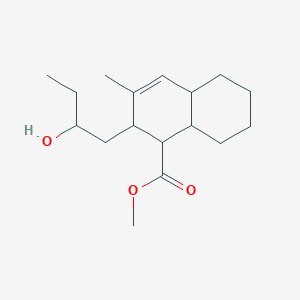
methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(2-hidroxibutil)-3-metil-1,2,4a,5,6,7,8,8a-octa-hidronaftaleno-1-carboxilato de metilo es un compuesto orgánico complejo con una estructura única. Este compuesto se caracteriza por su núcleo de octa-hidronaftaleno, que es un hidrocarburo bicíclico saturado, y la presencia de grupos funcionales como una cadena lateral hidroxibutil y un éster carboxilato. Estas características estructurales lo convierten en un tema interesante para varios estudios químicos y biológicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-(2-hidroxibutil)-3-metil-1,2,4a,5,6,7,8,8a-octa-hidronaftaleno-1-carboxilato de metilo generalmente implica varios pasos, comenzando con moléculas orgánicas más simples. Un enfoque común es la reacción de Diels-Alder, que forma el núcleo de octa-hidronaftaleno. Los pasos de funcionalización posteriores introducen los grupos hidroxibutil y carboxilato. Las condiciones de reacción a menudo incluyen el uso de catalizadores, temperaturas controladas y solventes específicos para garantizar altos rendimientos y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores a gran escala y procesos de flujo continuo para optimizar la eficiencia y la escalabilidad. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción es crucial para mantener la consistencia y la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-(2-hidroxibutil)-3-metil-1,2,4a,5,6,7,8,8a-octa-hidronaftaleno-1-carboxilato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxibutil puede oxidarse para formar un grupo carbonilo.
Reducción: El grupo éster puede reducirse a un alcohol.
Sustitución: El grupo hidroxi puede sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas, solventes y catalizadores específicos.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxibutil puede producir una cetona, mientras que la reducción del grupo éster puede producir un alcohol.
Aplicaciones Científicas De Investigación
El 2-(2-hidroxibutil)-3-metil-1,2,4a,5,6,7,8,8a-octa-hidronaftaleno-1-carboxilato de metilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Sus características estructurales lo convierten en un candidato para estudiar interacciones con macromoléculas biológicas.
Industria: Se utiliza en la síntesis de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 2-(2-hidroxibutil)-3-metil-1,2,4a,5,6,7,8,8a-octa-hidronaftaleno-1-carboxilato de metilo involucra su interacción con objetivos moleculares como enzimas o receptores. Los grupos hidroxibutil y carboxilato pueden formar enlaces de hidrógeno y otras interacciones con estos objetivos, influyendo en su actividad y función. Las vías específicas involucradas dependen del contexto de su aplicación, como en sistemas biológicos o reacciones químicas.
Comparación Con Compuestos Similares
Compuestos Similares
3-[2′®-Hidroxibutil]-7-Hidroxiftalida: Comparte el grupo hidroxibutil pero tiene una estructura central diferente.
1-(5-(2-Hidroxibutil)furan-2-il)-3-metoxibutano-2-ol: Contiene un grupo hidroxibutil y un anillo de furano.
Unicidad
El 2-(2-hidroxibutil)-3-metil-1,2,4a,5,6,7,8,8a-octa-hidronaftaleno-1-carboxilato de metilo es único debido a su núcleo de octa-hidronaftaleno, que proporciona un marco rígido y saturado. Esta característica estructural, combinada con la presencia de grupos funcionales, lo hace versátil para diversas aplicaciones y lo distingue de otros compuestos similares.
Propiedades
IUPAC Name |
methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-4-13(18)10-15-11(2)9-12-7-5-6-8-14(12)16(15)17(19)20-3/h9,12-16,18H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSPFLJZBBTPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1C(C2CCCCC2C=C1C)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
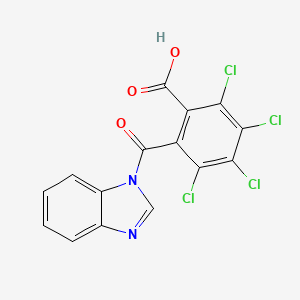

![N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B12294596.png)
![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)
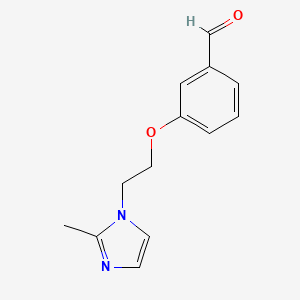
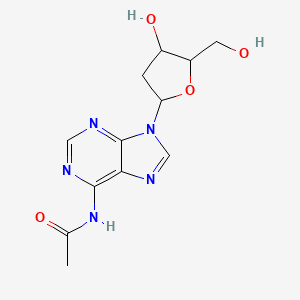

![N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide](/img/structure/B12294638.png)
![potassium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12294656.png)
![(13E)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B12294658.png)

